History and discovery of o-Chlorobenzylidene malononitrile.
History and discovery of o-Chlorobenzylidene malononitrile.
An In-Depth Technical Guide to the History and Discovery of o-Chlorobenzylidene Malononitrile (CS Gas)
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Chlorobenzylidene malononitrile (CS) is a synthetic chemical compound renowned for its potent lachrymatory and irritant effects.[1][2] Commonly known as CS gas, it is a misnomer as it exists as a white crystalline solid at room temperature and is dispersed as an aerosol.[3][4] Its primary application is as a riot control agent, valued for its ability to cause temporary incapacitation with effects that are generally considered non-lethal.[1][5] This guide provides a comprehensive overview of the history, synthesis, and mechanism of action of o-chlorobenzylidene malononitrile, tailored for a scientific audience.
Historical Development
The discovery of o-chlorobenzylidene malononitrile is credited to two American chemists, Ben Corson and Roger Stoughton, at Middlebury College in Vermont in 1928.[1][6] The compound's designation, "CS," is derived from the first letters of its discoverers' surnames.[1][6] Corson and Stoughton were investigating the Knoevenagel condensation reaction between various carbonyl compounds and malononitrile when they first synthesized the substance.[6] They noted its potent physiological properties, describing it as a tear and sneeze gas that was "harmless when wet, but to handle the dry powder is disastrous."[1]
Following its initial discovery, CS remained largely a laboratory curiosity until the 1950s and 1960s, when it was secretly developed and tested by the British military at Porton Down in Wiltshire, UK.[1][7] These tests were initially conducted on animals and later on human volunteers from the British Army.[1] It was observed that CS had a less pronounced effect on animals due to their different tear duct structures and the protective barrier of their fur.[1] The United States military officially adopted CS as its primary riot control agent in 1959, replacing the less potent and more toxic chloroacetophenone (CN).[8][9]
Chemical Synthesis
The synthesis of o-chlorobenzylidene malononitrile is a classic example of the Knoevenagel condensation.[10] This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[10] In the case of CS synthesis, the reactants are 2-chlorobenzaldehyde and malononitrile.[4] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[1][4] The overall chemical equation for the synthesis is:
ClC₆H₄CHO + H₂C(CN)₂ → ClC₆H₄CHC(CN)₂ + H₂O
The production method for CS has remained largely unchanged since its discovery by Corson and Stoughton.[1]
Experimental Protocol: Knoevenagel Condensation for the Synthesis of o-Chlorobenzylidene malononitrile
The following is a generalized, step-by-step methodology for the synthesis of o-chlorobenzylidene malononitrile based on the principles of the Knoevenagel condensation.
Materials and Reagents:
-
2-chlorobenzaldehyde
-
Malononitrile
-
Piperidine or Pyridine (catalyst)
-
Ethanol (solvent)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel)
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Heating mantle
-
Magnetic stirrer and stir bar
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Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-chlorobenzaldehyde and a molar equivalent of malononitrile in ethanol.
-
Add a catalytic amount of a weak base, such as piperidine or pyridine, to the solution.
-
Equip the flask with a condenser and gently reflux the mixture with constant stirring for a designated period. The reaction progress can be monitored using thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold distilled water to precipitate the crude o-chlorobenzylidene malononitrile.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold distilled water to remove any unreacted starting materials and catalyst.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified o-chlorobenzylidene malononitrile.
-
Dry the purified product in a vacuum oven.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of o-Chlorobenzylidene malononitrile.
Physicochemical Properties
o-Chlorobenzylidene malononitrile is a white crystalline solid with a distinct pepper-like odor.[3][11] It is sparingly soluble in water but soluble in various organic solvents.[4][12]
| Property | Value |
| Molecular Formula | C₁₀H₅ClN₂ |
| Molecular Weight | 188.6 g/mol [12] |
| Melting Point | 95 °C |
| Boiling Point | 312.5 °C |
| Vapor Pressure | 3.4 x 10⁻⁵ mmHg at 20 °C[3] |
| Appearance | White crystalline solid[3][11] |
| Odor | Pepper-like[3][11] |
Mechanism of Action
The physiological effects of o-chlorobenzylidene malononitrile are primarily mediated through its potent activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[13][14][15] TRPA1 is a non-selective cation channel predominantly expressed on sensory neurons and is a well-established sensor for environmental irritants and inflammatory agents.[14]
CS gas is a reactive electrophile that activates the TRPA1 channel through covalent modification.[16] This mechanism involves the nucleophilic attack of cysteine residues within the N-terminal cytoplasmic domain of the TRPA1 protein by the electrophilic carbon in the CS molecule.[14][16] This covalent modification induces a conformational change in the channel, leading to its opening and the influx of cations, primarily calcium and sodium. The influx of these ions depolarizes the sensory neurons, resulting in the sensation of pain and irritation.
Signaling Pathway of TRPA1 Activation by CS Gas:
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- 13. Tear gasses CN, CR, and CS are potent activators of the human TRPA1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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